molecular formula C16H29NOSSn B3077313 5-(Tributylstannyl)thiazole-2-carbaldehyde CAS No. 1046498-44-5

5-(Tributylstannyl)thiazole-2-carbaldehyde

Cat. No. B3077313
CAS RN: 1046498-44-5
M. Wt: 402.2
InChI Key: PRZCOGNDYJLLBS-UHFFFAOYSA-N
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Description

“5-(Tributylstannyl)thiazole-2-carbaldehyde” is a chemical compound that contains a thiazole ring, which is a type of heterocyclic compound. The “tributylstannyl” part refers to a tributyltin group, which is an organotin compound. Organotin compounds are those that contain at least one bond between carbon and tin .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a thiazole ring with a tributyltin group attached at the 5-position and a formyl group (which is what the “carbaldehyde” part refers to) at the 2-position .


Chemical Reactions Analysis

As mentioned earlier, organotin compounds are often used in Stille cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in organic synthesis .

Scientific Research Applications

Synthesis and Physicochemical Properties

The chemical compound 5-(Tributylstannyl)thiazole-2-carbaldehyde is utilized in various synthetic pathways to create novel thiazole derivatives with potential bioactive properties. For example, the synthesis of symmetrically substituted thiazolo[5,4-d]thiazoles from substituted thiophene-2-carbaldehydes explores the relationship between structure and physicochemical properties, including solubility and fluorescence. This research contributes to the development of materials with specific optical properties for potential application in fluorescent sensors or organic electronics (Tokárová & Biathová, 2018).

Anticancer and Antimicrobial Applications

Thiazole derivatives synthesized from carbaldehydes, including this compound, have shown promising results in biological activities such as anticancer and antimicrobial effects. Novel thiazole compounds have been synthesized and tested for their bioactivity, demonstrating potential as anticancer and antimicrobial agents. This highlights the compound's role in the development of new therapeutic agents with specific biological activities (Lozynskyi et al., 2016).

Chemical Sensors

This compound derivatives have also been explored for their application as chemical sensors. For instance, certain thiazole derivatives synthesized from this compound can act as fluorescent sensors for metal ions, demonstrating the versatility of thiazole derivatives in chemical sensing applications. Such sensors can be used for detecting specific ions in environmental or biological samples, showcasing the compound's applicability in analytical chemistry (Zhang et al., 2016).

Antioxidant Properties

Research into the antioxidant properties of thiazole derivatives indicates that compounds synthesized from this compound may exhibit significant antioxidant activity. This property is crucial for developing compounds that can mitigate oxidative stress, a factor in many chronic diseases and aging. Such studies contribute to the understanding of how thiazole derivatives can be applied in health science and pharmaceuticals to combat oxidative stress-related conditions (Nikhila et al., 2020).

Safety and Hazards

Organotin compounds can be toxic, and their use is regulated in many countries . They can be harmful if swallowed, inhaled, or in contact with skin .

properties

IUPAC Name

5-tributylstannyl-1,3-thiazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;3*1-3-4-2;/h1,3H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZCOGNDYJLLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NOSSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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